molecular formula C22H16N2O3S B2438897 4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 300698-86-6

4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2438897
CAS No.: 300698-86-6
M. Wt: 388.44
InChI Key: MCVWJULZOZZYRL-UHFFFAOYSA-N
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Description

4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Chemical Reactions Analysis

4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

4-benzoyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-17-11-12-18-19(13-17)28-22(23-18)24-21(26)16-9-7-15(8-10-16)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVWJULZOZZYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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